Cas no 1252607-49-0 (1-{1,4-dioxaspiro4.5decan-8-yl}-1H-imidazole)

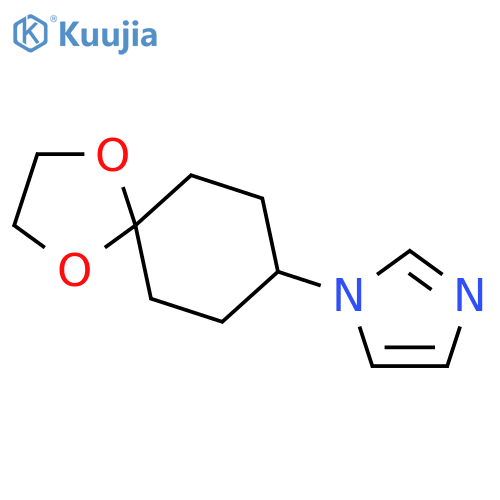

1252607-49-0 structure

商品名:1-{1,4-dioxaspiro4.5decan-8-yl}-1H-imidazole

CAS番号:1252607-49-0

MF:C11H16N2O2

メガワット:208.256942749023

MDL:MFCD29034105

CID:1103166

PubChem ID:59541108

1-{1,4-dioxaspiro4.5decan-8-yl}-1H-imidazole 化学的及び物理的性質

名前と識別子

-

- 1-(1,4-dioxaspiro[4.5]dec-8-yl)-1H-Imidazole

- 1-{1,4-dioxaspiro4.5decan-8-yl}-1H-imidazole

- 1-(1,4-DIOXASPIRO[4.5]DECAN-8-YL)-1H-IMIDAZOLE

- G39592

- CAC60749

- 1-{1,4-dioxaspiro[4.5]decan-8-yl}-1H-imidazole

- 1-(1,4-dioxaspiro[4.5]decan-8-yl)imidazole

- SCHEMBL634473

- 1252607-49-0

- EN300-225922

-

- MDL: MFCD29034105

- インチ: InChI=1S/C11H16N2O2/c1-3-11(14-7-8-15-11)4-2-10(1)13-6-5-12-9-13/h5-6,9-10H,1-4,7-8H2

- InChIKey: CYLRCXNQNXDBFB-UHFFFAOYSA-N

- ほほえんだ: C1CC2(CCC1N3C=CN=C3)OCCO2

計算された属性

- せいみつぶんしりょう: 208.121177757g/mol

- どういたいしつりょう: 208.121177757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 219

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 36.3Ų

1-{1,4-dioxaspiro4.5decan-8-yl}-1H-imidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-225922-0.5g |

1-{1,4-dioxaspiro[4.5]decan-8-yl}-1H-imidazole |

1252607-49-0 | 95% | 0.5g |

$310.0 | 2024-06-20 | |

| Chemenu | CM415850-250mg |

1-{1,4-dioxaspiro[4.5]decan-8-yl}-1H-imidazole |

1252607-49-0 | 95%+ | 250mg |

$205 | 2023-02-18 | |

| A2B Chem LLC | AV75829-1g |

1-{1,4-dioxaspiro[4.5]decan-8-yl}-1h-imidazole |

1252607-49-0 | 95% | 1g |

$471.00 | 2024-04-20 | |

| Aaron | AR01ANQ9-1g |

1-{1,4-dioxaspiro[4.5]decan-8-yl}-1H-imidazole |

1252607-49-0 | 95% | 1g |

$595.00 | 2025-02-09 | |

| 1PlusChem | 1P01ANHX-2.5g |

1-{1,4-dioxaspiro[4.5]decan-8-yl}-1H-imidazole |

1252607-49-0 | 95% | 2.5g |

$935.00 | 2025-03-19 | |

| A2B Chem LLC | AV75829-5g |

1-{1,4-dioxaspiro[4.5]decan-8-yl}-1h-imidazole |

1252607-49-0 | 95% | 5g |

$1298.00 | 2024-04-20 | |

| 1PlusChem | 1P01ANHX-100mg |

1-{1,4-dioxaspiro[4.5]decan-8-yl}-1H-imidazole |

1252607-49-0 | 95% | 100mg |

$161.00 | 2025-03-19 | |

| 1PlusChem | 1P01ANHX-500mg |

1-{1,4-dioxaspiro[4.5]decan-8-yl}-1H-imidazole |

1252607-49-0 | 95% | 500mg |

$380.00 | 2025-03-19 | |

| A2B Chem LLC | AV75829-10g |

1-{1,4-dioxaspiro[4.5]decan-8-yl}-1h-imidazole |

1252607-49-0 | 95% | 10g |

$1907.00 | 2024-04-20 | |

| A2B Chem LLC | AV75829-100mg |

1-{1,4-dioxaspiro[4.5]decan-8-yl}-1h-imidazole |

1252607-49-0 | 95% | 100mg |

$154.00 | 2024-04-20 |

1-{1,4-dioxaspiro4.5decan-8-yl}-1H-imidazole 関連文献

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

3. Water

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

1252607-49-0 (1-{1,4-dioxaspiro4.5decan-8-yl}-1H-imidazole) 関連製品

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量